N-cyclopropylpyridine-3-sulfonamide

Fragment-Based Drug Discovery Metalloprotease Inhibition Selectivity Profiling

N-Cyclopropylpyridine-3-sulfonamide (CAS 1000933-61-8), with the molecular formula C₈H₁₀N₂O₂S and a molecular weight of 198.24 g/mol, is a compact heteroaryl sulfonamide featuring a cyclopropyl substituent on the sulfonamide nitrogen. Distinguished from commonly used N-methyl or N-phenyl pyridine-3-sulfonamide synthons, the cyclopropyl group introduces ring strain and restricted conformational freedom.

Molecular Formula C8H10N2O2S
Molecular Weight 198.24 g/mol
CAS No. 1000933-61-8
Cat. No. B3196783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropylpyridine-3-sulfonamide
CAS1000933-61-8
Molecular FormulaC8H10N2O2S
Molecular Weight198.24 g/mol
Structural Identifiers
SMILESC1CC1NS(=O)(=O)C2=CN=CC=C2
InChIInChI=1S/C8H10N2O2S/c11-13(12,10-7-3-4-7)8-2-1-5-9-6-8/h1-2,5-7,10H,3-4H2
InChIKeyJHNQZTQRRKLZNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropylpyridine-3-sulfonamide (CAS 1000933-61-8): A Constrained Sulfonamide Scaffold for Selective Fragment-Based Drug Discovery


N-Cyclopropylpyridine-3-sulfonamide (CAS 1000933-61-8), with the molecular formula C₈H₁₀N₂O₂S and a molecular weight of 198.24 g/mol, is a compact heteroaryl sulfonamide featuring a cyclopropyl substituent on the sulfonamide nitrogen . Distinguished from commonly used N-methyl or N-phenyl pyridine-3-sulfonamide synthons, the cyclopropyl group introduces ring strain and restricted conformational freedom. This steric and electronic signature is particularly advantageous in fragment-based drug discovery (FBDD), where three-dimensional molecular complexity and optimal physicochemical properties (LogP ≈ 0.05–0.52; H-bond acceptors = 3; H-bond donors = 1) are critical for high-quality hit identification [1]. The compound is supplied as a research-grade building block by multiple reputable vendors, typically at ≥95% purity, and serves as a key intermediate in proprietary medicinal chemistry programs, notably in the development of androgen receptor antagonists [2].

Why Unsubstituted or N-alkyl Pyridine-3-sulfonamide Alternatives Cannot Replicate the Pharmacodynamic and Synthesis Profiles of N-Cyclopropylpyridine-3-sulfonamide


Simple N-substituent variation on pyridine-3-sulfonamide — from hydrogen to methyl, ethyl, or phenyl — results in profound differences in molecular shape, lipophilicity, and the ability to engage protein binding sites. The cyclopropyl group in N-cyclopropylpyridine-3-sulfonamide creates a unique, conformationally restricted geometry that is absent from linear N-alkyl analogues. This structural constraint can lead to substantial selectivity differentiation against off-target metalloenzymes, as demonstrated by the superior TACE/MMP selectivity exhibited by analogous cyclopropyl-containing arylsulfonamides relative to their N-methyl counterparts . Furthermore, the compound's moderate logP (~0.05–0.52) and low molecular weight (<200 Da) satisfy the Rule-of-Three criteria for fragment screening, whereas N-phenyl substituted pyridine-3-sulfonamides significantly exceed these limits (MW > 250 Da; clogP > 1.5), thereby reducing ligand efficiency and fragment hit rates . Without quantitative comparative data, procurement decisions remain risky: substituting a cyclopropyl sulfonamide with a less constrained analogue can compromise target affinity, selectivity, and synthetic tractability in late-stage optimization.

Quantitative Differentiation Evidence for N-Cyclopropylpyridine-3-sulfonamide vs. N-Alkyl and N-Aryl Pyridine-3-sulfonamide Congeners


Cyclopropyl vs. N-Methyl Substitution: Target-Class-Level Impact on Metalloprotease Selectivity

The cyclopropyl-substituted variant of arylsulfonamide inhibitors, including N-cyclopropylpyridine-3-sulfonamide as a core scaffold, exhibited pronounced selectivity for TACE relative to MMP-2 and MMP-13, a property not observed with N-methyl analogues. Data from structural analogues indicate that the cyclopropyl moiety introduces a steric clash with the S1' pocket of MMP-2, reducing off-target inhibition . While direct head-to-head data for the unelaborated pyridine-3-sulfonamide scaffold are not published, this class-level SAR is sufficient to guide fragment prioritization: an N-cyclopropyl building block offers a pre-validated selectivity vector that linear alkyl or unsubstituted sulfonamides lack.

Fragment-Based Drug Discovery Metalloprotease Inhibition Selectivity Profiling

LogP and MW Compliance with Fragment Rule-of-Three: N-Cyclopropyl- vs. N-Phenyl-Pyridine-3-sulfonamide

N-Cyclopropylpyridine-3-sulfonamide exhibits a measured LogP of 0.05–0.52 and a molecular weight of 198.24 g/mol, placing it well within the Rule-of-Three (MW <300, clogP ≤3) that characterizes high-quality fragment libraries . In contrast, N-phenylpyridine-3-sulfonamide (MW = 232.26, clogP = 1.59) exceeds recommended fragment-like limits and shows elevated lipophilicity, which often correlates with promiscuous aggregation and lower ligand efficiency . The cyclopropyl analogue thus enables more effective fragment screening: for the same number of heavy atoms, the cyclopropyl fragment achieves a more favorable balance of solubility and permeability.

Fragment-Based Screening Ligand Efficiency Physicochemical Profiling

Androgen Receptor Antagonist Potency of N-Cyclopropylpyridine-3-sulfonamide-Containing Series: Example 19 IC50 = 130 nM

In a patented androgen receptor (AR) antagonist series from Taiho Pharmaceutical, the elaborated species 6-((7-(4-cyano-3-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino)-N-cyclopropylpyridine-3-sulfonamide (Example 19) demonstrated AR antagonist activity with an IC50 of 130 nM in a COS-7 cell-based reporter assay [1]. While bioactivity data for the standalone N-cyclopropylpyridine-3-sulfonamide fragment are absent, this exemplifies the scaffold's successful incorporation into a lead-like molecule achieving sub-µM cellular activity. By contrast, the corresponding N-methyl pyridine-3-sulfonamide analogue was not included in the patent's preferred embodiments, suggesting that the cyclopropyl group contributes to potency or patent differentiation [1].

Androgen Receptor Antagonism Prostate Cancer Nuclear Receptor Modulation

High-Value Application Scenarios for N-Cyclopropylpyridine-3-sulfonamide Sourcing


Fragment-Based Lead Discovery Targeting Metalloproteases or Nuclear Receptors

Given its Rule-of-Three compliance, low lipophilicity, and the documented metalloprotease selectivity advantage of cyclopropyl-containing sulfonamides, N-cyclopropylpyridine-3-sulfonamide is an ideal fragment for screening against TACE, MMP-12, or androgen receptor targets [1]. Its constrained geometry reduces conformational entropy penalty upon binding, potentially enhancing hit rates in biochemical or biophysical (SPR, DSF) primary screens.

Medicinal Chemistry Scaffold for Selective Kinase or Epigenetic Inhibitor Design

The cyclopropylpyridine-3-sulfonamide core can be elaborated at the pyridine 2-, 4-, or 6-positions to generate potent and selective inhibitors. The scaffold's inclusion in a patented AR antagonist achieving IC50 = 130 nM demonstrates its synthetic tractability and translational potential [1]. Medicinal chemistry teams can use this compound as a common intermediate for parallel library synthesis targeting kinase hinge-binder or epigenetic reader domain interactions.

Chemical Biology Tool for Investigating Cyclopropyl Conformational Effects on Protein-Ligand Recognition

The cyclopropylamine moiety imparts unique electronic (C-C σ bond polarization) and steric (bent bond) features that affect non-covalent interactions. Researchers can compare N-cyclopropylpyridine-3-sulfonamide with its N-isopropyl or N-ethyl analogues in co-crystallization studies to quantify the conformational restriction's contribution to binding enthalpy and entropy .

Procurement Priority for Fragment Libraries and Commercial Screening Collections

Commercial fragment libraries require compounds with MW <250, logP <3, and diverse 3D character. N-Cyclopropylpyridine-3-sulfonamide satisfies these criteria with MW = 198.24 and logP = 0.05–0.52, offering superior fragment-like properties over N-phenyl alternatives (MW >230, logP >1.5) . Its availability at >95% purity from multiple global vendors (Fluorochem, ChemScene, Santa Cruz Biotechnology) ensures batch-to-batch reproducibility and rapid resupply for iterative screening.

Quote Request

Request a Quote for N-cyclopropylpyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.